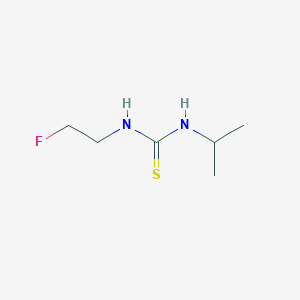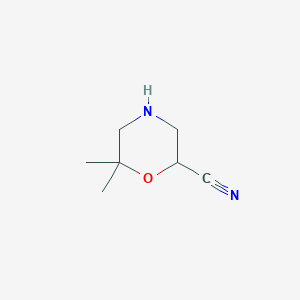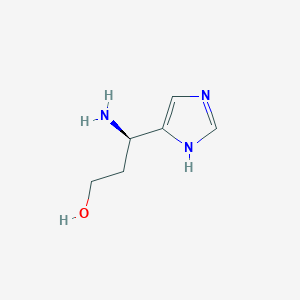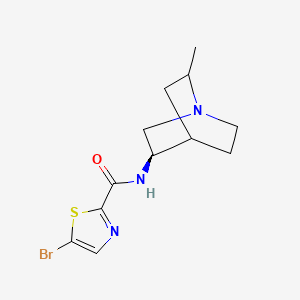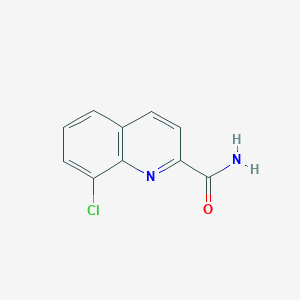
4-(Thiophen-2-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a thiophene ring at the 4-position and a carboxylic acid group at the same position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Heterocyclization Method: : One common method for synthesizing 4-(Thiophen-2-yl)piperidine-4-carboxylic acid involves the heterocyclization of appropriate precursors. For instance, starting with a thiophene derivative and a piperidine derivative, the reaction can be facilitated by using a suitable catalyst under controlled temperature and pressure conditions.
-
Paal-Knorr Synthesis: : This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings, which can then be further reacted with piperidine derivatives to introduce the piperidine ring and carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The thiophene ring in 4-(Thiophen-2-yl)piperidine-4-carboxylic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the carboxylic acid group or the thiophene ring.
-
Substitution: : Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated thiophenes, nitrothiophenes
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of both the thiophene and piperidine rings makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Medicine
Medicinally, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds, facilitating binding to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Thiophen-3-yl)piperidine-4-carboxylic acid
- 4-(Furan-2-yl)piperidine-4-carboxylic acid
- 4-(Pyridin-2-yl)piperidine-4-carboxylic acid
Uniqueness
4-(Thiophen-2-yl)piperidine-4-carboxylic acid is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different pharmacological profiles or material properties, making it a distinct and valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
4-thiophen-2-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-9(13)10(3-5-11-6-4-10)8-2-1-7-14-8/h1-2,7,11H,3-6H2,(H,12,13) |
Clave InChI |
DICQILWQCRHGJY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)
![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)

